4,4-Dinitropentanoic acid
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Overview
Description
4,4-Dinitropentanoic acid is an organic compound with the molecular formula C5H8N2O6. It is a derivative of pentanoic acid, where two nitro groups are attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanoic acid typically involves the nitration of pentanoic acid derivatives. One common method includes the reaction of pentanoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth carbon position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dinitropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Scientific Research Applications
4,4-Dinitropentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Dinitropentanoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dinitrovaleric acid
- 2,4-Dinitrophenol
- 4,4-Dinitrodiphenyl ether
Uniqueness
4,4-Dinitropentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two nitro groups at the fourth carbon position makes it highly reactive and suitable for various chemical transformations.
Properties
CAS No. |
5029-31-2 |
---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
4,4-dinitropentanoic acid |
InChI |
InChI=1S/C5H8N2O6/c1-5(6(10)11,7(12)13)3-2-4(8)9/h2-3H2,1H3,(H,8,9) |
InChI Key |
CQWFWIBGCBOEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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